molecular formula C22H15BrFN3O B5415403 N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide

N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide

Cat. No.: B5415403
M. Wt: 436.3 g/mol
InChI Key: SJQSXWYHCZDWHN-DEDYPNTBSA-N
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Description

N-benzimidazol-2yl benzamide analogues are a class of compounds that have been studied for their potential therapeutic effects . They have been synthesized and assessed for activation of human glucokinase (GK), an enzyme that plays a key role in the regulation of carbohydrate metabolism .


Synthesis Analysis

The synthesis of these analogues involves several steps. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Mechanism of Action

These compounds act as allosteric activators of human glucokinase . They have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Future Directions

The research on N-benzimidazol-2yl benzamide analogues is ongoing, with scientists aiming at designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety . These compounds could potentially be used for the treatment of type-2 diabetes .

Properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O/c23-15-11-9-14(10-12-15)13-20(21-25-18-7-3-4-8-19(18)26-21)27-22(28)16-5-1-2-6-17(16)24/h1-13H,(H,25,26)(H,27,28)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQSXWYHCZDWHN-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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